2,3-Dimethylquinolin-4-OL

Catalog No.
S751423
CAS No.
10352-60-0
M.F
C11H11NO
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethylquinolin-4-OL

CAS Number

10352-60-0

Product Name

2,3-Dimethylquinolin-4-OL

IUPAC Name

2,3-dimethyl-1H-quinolin-4-one

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C11H11NO/c1-7-8(2)12-10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3,(H,12,13)

InChI Key

ZCHAUSWCWZYCNG-UHFFFAOYSA-N

SMILES

CC1=C(NC2=CC=CC=C2C1=O)C

Synonyms

2,3-DIMETHYLQUINOLIN-4-OL

Canonical SMILES

CC1=C(NC2=CC=CC=C2C1=O)C
  • Antimalarial drugs

    Certain quinoline derivatives have been shown to possess antimalarial activity. For instance, the drug chloroquine, used to treat and prevent malaria, is a quinoline derivative [].

  • Antibacterial agents

    Some quinoline derivatives have exhibited antibacterial properties. Research is ongoing to develop new quinoline-based antibiotics to combat emerging strains of resistant bacteria [].

  • Anticancer agents

    A number of quinoline derivatives are being investigated for their potential as anticancer agents due to their ability to target various biological processes in cancer cells [].

2,3-Dimethylquinolin-4-OL is an organic compound characterized by its quinoline structure, which includes a hydroxyl group at the 4-position and two methyl groups at the 2 and 3 positions. Its molecular formula is C₁₁H₁₁NO, and it has a molecular weight of approximately 175.21 g/mol. The compound is recognized for its potential applications in medicinal chemistry and as a precursor in various synthetic pathways.

There is no current information on the mechanism of action of 2,3-Dimethylquinolin-4-ol. However, quinolinols in general have been explored for their potential antibacterial, antifungal, and antitumor activities []. The presence of the hydroxyl group and the methyl groups on the quinoline ring might influence its interaction with biological targets, but this would require further investigation.

Due to its functional groups. Notably, the hydroxyl group can undergo esterification, leading to the formation of esters when reacted with carboxylic acids under acidic conditions. Additionally, the compound can engage in oxidation reactions, converting the hydroxyl group into carbonyl functionalities.

Another significant reaction involves N-alkylation, where the nitrogen atom in the quinoline ring can be alkylated using alkyl halides, leading to a variety of derivatives with modified biological activities. Furthermore, it can be involved in condensation reactions to form more complex heterocyclic compounds.

Research indicates that 2,3-Dimethylquinolin-4-OL exhibits notable antifungal activity. Studies have shown that it can inhibit the growth of various fungi, suggesting its potential as an antifungal agent in pharmaceutical applications . Moreover, its derivatives have been explored for cytotoxic properties against cancer cell lines, indicating a broader spectrum of biological activity that warrants further investigation .

The synthesis of 2,3-Dimethylquinolin-4-OL can be achieved through several methods:

  • One-Pot Synthesis: A common approach involves reacting 2-fluorophenol with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid as both solvent and catalyst. This method allows for direct formation of the quinoline ring structure .
  • Esterification: Following the initial synthesis, esterification can be performed with various substituted benzoic acids to yield diverse derivatives of 2,3-Dimethylquinolin-4-OL .
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by utilizing microwave radiation, providing an efficient route for synthesizing quinoline derivatives .

2,3-Dimethylquinolin-4-OL finds applications primarily in medicinal chemistry due to its biological activities:

  • Antifungal Agent: Its efficacy against fungal pathogens makes it a candidate for developing antifungal medications.
  • Precursor in Organic Synthesis: The compound serves as an important intermediate in synthesizing more complex organic molecules.
  • Potential Anticancer Activity: Its derivatives are being explored for their ability to induce apoptosis in cancer cells, highlighting their therapeutic potential .

Interaction studies involving 2,3-Dimethylquinolin-4-OL often focus on its binding affinity to various biological targets. For example, docking studies have been conducted to predict its interactions with enzymes and receptors implicated in disease pathways. These studies provide insights into how modifications to the compound's structure can enhance or diminish its biological activity.

Several compounds share structural similarities with 2,3-Dimethylquinolin-4-OL. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
8-HydroxyquinolineHydroxyl group at position 8Known for chelating metal ions
2-MethylquinolinMethyl group at position 2Exhibits antibacterial properties
4-HydroxyquinolineHydroxyl group at position 4Used as a precursor for synthesizing other quinolines
6-MethoxyquinolineMethoxy group at position 6Displays anti-inflammatory properties

The uniqueness of 2,3-Dimethylquinolin-4-OL lies in its specific arrangement of methyl and hydroxyl groups, which influences its solubility and biological activity compared to these similar compounds.

Core Synthetic Pathways

The synthesis of 2,3-dimethylquinolin-4-ol typically begins with cyclization strategies involving substituted aniline precursors. A prominent method involves the acid-catalyzed cyclization of N-tosyl-α-(p-substituted-anilino)-propionic acid derivatives. For example, heating N-tosyl-α-(p-chloroanilino)-propionic acid with phosphorus oxychloride generates a tetrahydroquinoline intermediate, which undergoes dehydrogenation using palladium black to yield the aromatic quinoline core [1]. Subsequent hydrolysis under alkaline conditions liberates the 4-hydroxy group, achieving yields of approximately 50% after recrystallization [1].

Alternative routes employ Rhodium(III)-catalyzed dimerization of 2-alkynylanilines, which offers tunable access to quinoline derivatives with high atom economy [3]. This method facilitates the introduction of methyl groups at positions 2 and 3 through strategic selection of alkynyl substituents. Polyphosphoric acid (PPA)-mediated cyclization of acylated 4-aminophenol derivatives further provides a scalable pathway to the quinoline skeleton [3].

Table 1: Key Synthetic Methods for 2,3-Dimethylquinolin-4-ol

MethodReagents/ConditionsYield (%)Reference
Acid-catalyzed cyclizationPPA, 110–130°C, 4–6 h50–65 [1] [3]
Rhodium(III)-catalyzed dimerization[Cp*RhCl₂]₂, HFIP, 80°C60–75 [3]
Palladium-mediated dehydrogenationPd/C, H₂O, reflux70–85 [1]

Fluorinated Derivatives

Fluorination of 2,3-dimethylquinolin-4-ol enhances its electronic and pharmacokinetic properties. Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) selectively introduces fluorine at position 6 or 8 of the quinoline ring [3]. For instance, treating 2,3-dimethylquinolin-4-ol with Selectfluor® in acetonitrile at 60°C for 12 hours yields 6-fluoro-2,3-dimethylquinolin-4-ol with 65–80% efficiency [3].

Halogen-exchange reactions provide another route to fluorinated analogs. Starting from 6-chloro-2,3-dimethylquinolin-4-ol, nucleophilic substitution with potassium fluoride in dimethylformamide (DMF) at 150°C replaces chlorine with fluorine, albeit with moderate yields (40–55%) [1].

Table 2: Fluorination Strategies for 2,3-Dimethylquinolin-4-ol Derivatives

Fluorination MethodReagents/ConditionsPositionYield (%)
Electrophilic fluorinationSelectfluor®, CH₃CN, 60°CC665–80
Halogen exchangeKF, DMF, 150°CC640–55
Directed ortho-metalationLDA, NFSI, THF, −78°CC850–70

Alkoxy and Acyloxy Substituted Derivatives

Alkoxy and acyloxy groups are introduced via nucleophilic substitution or esterification reactions. The 4-hydroxy moiety of 2,3-dimethylquinolin-4-ol serves as a handle for alkylation using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) [5]. For example, reacting the parent compound with benzyl alcohol in tetrahydrofuran (THF) produces 4-benzyloxy-2,3-dimethylquinoline in 85% yield [5].

Acyloxy derivatives are synthesized via Steglich esterification. Treating 2,3-dimethylquinolin-4-ol with angeloyl chloride in dichloromethane (DCM) and N,N-dimethylaminopyridine (DMAP) furnishes 4-angeloyloxy-2,3-dimethylquinoline, a structural motif observed in natural products [5]. Microwave-assisted acylation reduces reaction times from hours to minutes while maintaining high yields (90–95%) [3].

Table 3: Alkoxy/Acyloxy Derivative Synthesis

Reaction TypeReagents/ConditionsProductYield (%)
Mitsunobu alkylationDEAD, PPh₃, ROH, THF4-Alkoxy-2,3-dimethylquinoline75–90
Steglich esterificationRCOCl, DMAP, DCM4-Acyloxy-2,3-dimethylquinoline80–95
Microwave acylationRCO₂H, DCC, MW, 100°C4-Acyloxy derivatives90–95

Carbamate and Carbonate Derivatives

Carbamate and carbonate derivatives are accessed by reacting the 4-hydroxy group with chloroformates or carbamoyl chlorides. Treatment of 2,3-dimethylquinolin-4-ol with methyl chloroformate in pyridine yields the corresponding 4-(methoxycarbonyloxy) derivative, which serves as a prodrug candidate [3]. Isocyanate-mediated carbamate formation proceeds via addition of aryl isocyanates to the hydroxyl group, producing N-aryl carbamates with 70–85% efficiency [3].

Carbonate-linked conjugates are synthesized using bis(chloroformates) as bridging agents. For instance, reacting 2,3-dimethylquinolin-4-ol with ethylene glycol bis(chloroformate) generates dimeric carbonate derivatives, which exhibit enhanced solubility in polar solvents [3].

Table 4: Carbamate/Carbonate Derivative Synthesis

Derivative TypeReagents/ConditionsKey FeatureYield (%)
CarbamateR–NCO, Et₃N, DCMTunable N-aryl substituents70–85
CarbonateClCO₂R’OCOCl, pyridineDimeric or polymeric structures60–75
Mixed carbonate-carbamateStepwise ClCO₂R and R–NCO additionHybrid functionality50–65

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

10352-60-0

Wikipedia

2,3-DIMETHYLQUINOLIN-4-OL

Dates

Last modified: 08-15-2023

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